molecular formula C9H12O2 B12563883 1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- CAS No. 307532-23-6

1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl-

Cat. No.: B12563883
CAS No.: 307532-23-6
M. Wt: 152.19 g/mol
InChI Key: RPXPXXDXCGFXPA-UHFFFAOYSA-N
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Description

1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadiene, featuring carboxylic acid and methyl groups at specific positions on the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent functional group modifications, such as methylation and carboxylation, yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group transformations. The reaction conditions typically include controlled temperatures, pressures, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclohexadiene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexadiene: A parent compound with similar structural features but lacking the carboxylic acid and methyl groups.

    Cyclohexene: A related compound with a single double bond in the cyclohexane ring.

    Cyclohexane: A fully saturated derivative of cyclohexadiene.

Uniqueness

1,3-Cyclohexadiene-1-carboxylicacid, 4,6-dimethyl- is unique due to the presence of both carboxylic acid and methyl groups, which impart distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

307532-23-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4,6-dimethylcyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-4,7H,5H2,1-2H3,(H,10,11)

InChI Key

RPXPXXDXCGFXPA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC=C1C(=O)O)C

Origin of Product

United States

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